(Z)-N'-Hydroxyisonicotinimidamide

Description

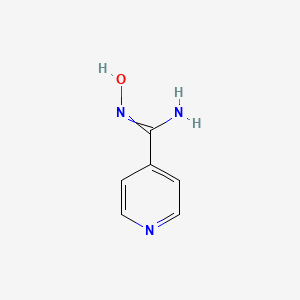

N-Hydroxyisonicotinimidamide: is an organic compound with the molecular formula C6H7N3O . It is also known by its IUPAC name, N-hydroxy-4-pyridinecarboximidamide . This compound is characterized by its white to yellow powder or crystalline form and is primarily used in various chemical and biological research applications .

Structure

3D Structure

Properties

CAS No. |

1217430-16-4 |

|---|---|

Molecular Formula |

C6H7N3O |

Molecular Weight |

137.14 g/mol |

IUPAC Name |

N'-hydroxypyridine-4-carboximidamide |

InChI |

InChI=1S/C6H7N3O/c7-6(9-10)5-1-3-8-4-2-5/h1-4,10H,(H2,7,9) |

InChI Key |

ZUUATXHRJFHSGO-UHFFFAOYSA-N |

Isomeric SMILES |

C1=CN=CC=C1/C(=N\O)/N |

Canonical SMILES |

C1=CN=CC=C1C(=NO)N |

solubility |

>20.6 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Synthesis from Isonicotinic Acid: One common method involves the reaction of isonicotinic acid with hydroxylamine under acidic conditions to form N-hydroxyisonicotinimidamide. The reaction typically requires a solvent such as ethanol and a catalyst like sulfuric acid.

Alternative Synthesis: Another method involves the reduction of 4-nitropyridine to 4-aminopyridine, followed by the reaction with hydroxylamine to yield N-hydroxyisonicotinimidamide.

Industrial Production Methods: : Industrial production of N-hydroxyisonicotinimidamide often involves large-scale synthesis using the above methods, with optimization for yield and purity. The process typically includes steps for purification, such as recrystallization from solvents like N-methylpyrrolidone and clarification with activated charcoal .

Chemical Reactions Analysis

Types of Reactions

Oxidation: N-hydroxyisonicotinimidamide can undergo oxidation reactions to form various oxides.

Reduction: It can be reduced to form isonicotinamide derivatives.

Substitution: The compound can participate in substitution reactions, particularly with halogens and other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Halogenating agents like chlorine or bromine can be used under controlled conditions.

Major Products

Oxidation: Formation of N-oxide derivatives.

Reduction: Formation of isonicotinamide.

Substitution: Formation of halogenated pyridine derivatives.

Scientific Research Applications

Chemical Applications

Reagent in Organic Synthesis

NHIA is utilized as a reagent in organic synthesis, particularly in the formation of complex molecules. Its unique chemical structure allows it to participate in reactions that are essential for creating various organic compounds.

Biochemical Tool

In biochemical research, NHIA serves as a tool to study enzyme activity and protein interactions. It can modify specific amino acids, thereby influencing protein function and stability, which is crucial for understanding biological processes.

Biological Applications

Proteomics Research

NHIA is employed in proteomics to investigate protein modifications and interactions. Its ability to form stable complexes with proteins makes it valuable for studying post-translational modifications, which are critical for protein functionality.

Potential Therapeutic Uses

Research indicates that NHIA may have therapeutic potential due to its interaction with biological molecules. Preliminary studies suggest it could influence pathways related to oxidative stress and inflammation, which are implicated in various diseases.

Medical Applications

Investigating Biological Activities

Studies have explored the biological activities of NHIA, particularly its effects on cellular processes. For instance, NHIA has been shown to modulate signaling pathways involved in cell survival and apoptosis, making it a candidate for further investigation in cancer research.

Case Study: Cancer Research

A notable study investigated the effects of NHIA on cancer cell lines. The results indicated that NHIA could induce apoptosis in specific cancer cells while sparing normal cells, suggesting its potential as a targeted therapeutic agent.

Industrial Applications

Development of New Chemical Processes

In industrial chemistry, NHIA is being explored for its potential to improve chemical processes. Its ability to act as a catalyst could lead to more efficient synthesis methods, reducing waste and increasing yield.

Data Tables

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Chemistry | Organic synthesis | Effective reagent for complex molecule formation |

| Biology | Proteomics | Modifies proteins; influences stability |

| Medicine | Cancer research | Induces apoptosis in cancer cells |

| Industry | Chemical processes | Potential catalyst for improved synthesis |

Mechanism of Action

N-hydroxyisonicotinimidamide exerts its effects primarily through its ability to chelate metal ions and inhibit specific enzymes. The molecular targets include metal ions like copper and enzymes involved in metabolic pathways. The compound’s hydroxyl and imidamide groups play a crucial role in binding to these targets, disrupting their normal function and leading to the desired biological or chemical effect .

Comparison with Similar Compounds

Similar Compounds

Isonicotinamide: Similar in structure but lacks the hydroxyl group, making it less effective as a chelating agent.

N-hydroxybenzimidamide: Similar functional groups but different aromatic ring, leading to different reactivity and applications.

N-hydroxyisonicotinic acid: Contains a carboxylic acid group instead of an imidamide group, affecting its solubility and reactivity.

Uniqueness: : N-hydroxyisonicotinimidamide’s unique combination of a hydroxyl group and an imidamide group attached to a pyridine ring gives it distinct chelating and inhibitory properties, making it valuable in both chemical and biological research .

Biological Activity

N-Hydroxyisonicotinimidamide (NHIMA) is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores the biological activity of NHIMA, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

N-Hydroxyisonicotinimidamide is characterized by its hydroxylamine functional group attached to an isonicotinamide backbone. This structure allows it to interact with various biological targets, potentially influencing numerous biological pathways.

The biological activity of NHIMA can be attributed to several mechanisms:

- Enzyme Inhibition : NHIMA may act as an inhibitor for specific enzymes involved in metabolic pathways, influencing cellular processes such as apoptosis and proliferation.

- Receptor Interaction : The compound may bind to certain receptors, modulating their activity and affecting downstream signaling pathways.

- Antioxidant Activity : NHIMA has been suggested to exhibit antioxidant properties, which could protect cells from oxidative stress.

Antimicrobial Activity

Research indicates that NHIMA exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Properties

Preliminary studies have shown that NHIMA can inhibit the growth of cancer cells. The compound's ability to induce apoptosis in tumor cells has been noted, making it a candidate for further investigation in cancer therapy.

Neuroprotective Effects

NHIMA has also shown promise in neuroprotection. Studies suggest that it may protect neuronal cells from damage caused by oxidative stress, which is a contributing factor in neurodegenerative diseases.

Case Studies and Research Findings

Several key studies highlight the biological activity of NHIMA:

- Antimicrobial Efficacy :

- Anticancer Activity :

- Neuroprotective Study :

Data Table: Summary of Biological Activities

| Activity Type | Target Organism/Cell Type | Observed Effect | Concentration Range |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 32-128 µg/mL |

| Escherichia coli | MIC = 64 µg/mL | 64-256 µg/mL | |

| Anticancer | MCF-7 (Breast Cancer) | 50% reduction in viability | 25 µM |

| Neuroprotective | Murine Neuronal Cells | Reduced cell death | 10-50 µM |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.